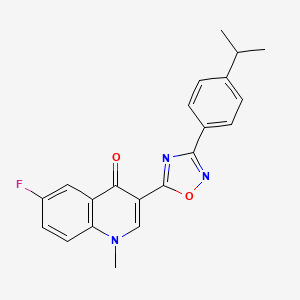

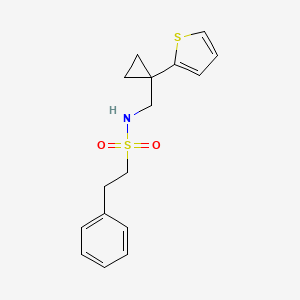

6-fluoro-3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various quinoline and oxadiazole derivatives has been a subject of interest due to their potential biological activities. In one study, a series of 1,3,4-oxadiazole thioether derivatives containing a 6-fluoroquinazolinylpiperidinyl moiety were synthesized using a pharmacophore hybrid approach. These compounds were characterized by NMR and HRMS spectra, with the structure of one compound further confirmed by single-crystal X-ray diffraction analysis . Another research effort led to the synthesis of 6-fluoro-7-(isoxazolidin-2-yl)-4-oxo-1,4-dihydroquinolines through a one-step procedure involving 1,3-dipolar cycloaddition, demonstrating a novel method for synthesizing 6-fluoroquinolones . Additionally, a series of 1-[(sub)]-6-fluoro-3-[(sub)]-1, 3,4-oxadiazol-2-yl-7-piperazino-1, 4-dihydro-4-quinolinone derivatives were synthesized by reacting ciprofloxacin and norfloxacin with appropriate acid hydrazides .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were elucidated using various spectroscopic techniques. For instance, the 1,3,4-oxadiazole thioether derivatives were fully characterized by 1H NMR, 13C NMR, and HRMS spectra . In another study, the structure of a synthesized carboxylic acid N-oxide derivative was confirmed by X-ray measurements . These analyses are crucial for confirming the successful synthesis of the desired compounds and for further understanding their potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of quinoline derivatives under different conditions has been explored. For example, the photochemistry of ciprofloxacin, a quinoline derivative, was studied in aqueous solutions, revealing low-efficiency substitution of the 6-fluoro group by an OH group upon irradiation, among other reactions . These studies provide insights into the stability and potential degradation pathways of quinoline derivatives, which are important for their development as pharmaceutical agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can influence their biological activity and utility as fluorescent labeling reagents. One novel fluorophore, 6-methoxy-4-quinolone, exhibited strong fluorescence with a large Stokes' shift in aqueous media and was stable against light and heat. Its fluorescence intensity remained consistent across a wide pH range, making it a promising candidate for biomedical analysis . Understanding these properties is essential for the practical application of quinoline derivatives in various scientific fields.

Scientific Research Applications

Antibacterial Activities

The synthesis of quinolones containing heterocyclic substituents, such as oxazoles and imidazoles, has shown significant in vitro antibacterial activity, particularly against Gram-positive organisms. This highlights the potential of these compounds in developing new antibacterial agents (Cooper, Klock, Chu, & Fernandes, 1990). Furthermore, novel 4(3H)-quinazolinones and thiazolidinone motifs have been synthesized and evaluated for their antimicrobial efficacy, demonstrating remarkable potency against various bacterial and fungal strains (Desai, Vaghani, & Shihora, 2013).

Antifungal and Antimicrobial Potency

1,3,4-Oxadiazole thioether derivatives bearing the 6-fluoroquinazolinylpiperidinyl moiety have been designed and synthesized, showcasing broad-spectrum fungicidal activities against multiple types of phytopathogenic fungi. These compounds present a promising approach for crop protection due to their effective antimicrobial properties (Shi, Luo, Ding, & Bao, 2020).

Anticancer Activities

Research into the anticancer properties of quinoline derivatives is also prevalent. Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have been synthesized and evaluated for their antitumor activities against various cancer cell lines, including lung, cervical, breast, and osteosarcoma cells. Some compounds exhibited moderate to high levels of antitumor activity, presenting a potential pathway for the development of new anticancer agents (Fang, Wu, Xiao, Tang, Li, Ye, Xiang, & Hu, 2016).

Fluorophores and Optical Properties

The synthesis of 2-(5-arylpyridine-2-yl)-6-(het)arylquinoline-based fluorophores demonstrates the utility of fluoroquinolones in developing new materials with interesting optical properties. These compounds have shown promise in solvatochromic experiments and could have applications in non-linear optics and other advanced materials research (Kopchuk, Chepchugov, Starnovskaya, Khasanov, Krinochkin, Santra, Zyryanov, Das, Majee, Rusinov, & Charushin, 2019).

Energy and Environmental Applications

A fluorinated cross-linked anion exchange membrane synthesized from poly(aryl ether oxadiazole)s has shown promising results for applications in alkaline electrolyte membrane fuel cells (AEMFCs). This development points to the versatility of fluorinated compounds in energy and environmental technologies, providing higher conductivity, better mechanical properties, and dimensional stability (Wang, Wang, Li, Xie, & Lv, 2013).

properties

IUPAC Name |

6-fluoro-1-methyl-3-[3-(4-propan-2-ylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O2/c1-12(2)13-4-6-14(7-5-13)20-23-21(27-24-20)17-11-25(3)18-9-8-15(22)10-16(18)19(17)26/h4-12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGOIUQCXRGUFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Oxa-2,5-diazaspiro[3.5]nonan-6-one](/img/structure/B2546986.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2546987.png)

![(E)-tert-butyl 3-((4-(methylamino)-4-oxobut-2-en-1-yl)carbamoyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B2546990.png)

![3-(3,4-Dimethylphenyl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B2546998.png)

![Ethyl 4-[4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-amido]benzoate](/img/structure/B2547000.png)

![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl pivalate](/img/structure/B2547004.png)

![5-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2547006.png)